![molecular formula C18H19ClN2O2 B4843771 N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide](/img/structure/B4843771.png)
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide
説明
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide exerts its therapeutic effects by inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a critical role in B-cell survival and proliferation by activating downstream signaling pathways. Inhibition of BTK by N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide leads to decreased activation of downstream pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in preclinical studies. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has demonstrated promising efficacy and safety profiles in patients with CLL and NHL. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been shown to induce apoptosis in B-cells, leading to decreased proliferation and survival. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has also been shown to have immunomodulatory effects, including modulation of cytokine production and T-cell activation.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown potent inhibition of BTK and downstream signaling pathways in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide also has a relatively short half-life, which can limit its efficacy in clinical settings.
将来の方向性
There are several future directions for the development of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide. One potential direction is the combination of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide with other agents to enhance its therapeutic efficacy. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown synergistic effects with other agents, such as venetoclax, in preclinical studies. Another potential direction is the development of N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, the identification of biomarkers that predict response to N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide could help to personalize treatment and improve patient outcomes.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide has demonstrated promising efficacy and safety profiles in patients with CLL and NHL. N-(5-chloro-2-pyridinyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide is currently being evaluated in Phase III clinical trials for the treatment of CLL and NHL.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,17(22)21-16-9-7-14(19)11-20-16)23-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNVOMPYFKCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。